

# Comparative Data of N-(4-Benzyloxyphenylacetyl) Amino Acid Derivatives

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## Compound of Interest

Compound Name: 4-Benzyloxyphenylacetyl Chloride

Cat. No.: B1280455

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The following table summarizes key physicochemical and spectroscopic data for representative N-(4-Benzyloxyphenylacetyl) amino acid derivatives. This data is essential for the identification and characterization of these compounds.

Derivative	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	<sup>1</sup> H NMR Key Signals (δ, ppm)	<sup>13</sup> C NMR Key Signals (δ, ppm)
N-(4-Benzyloxyphenylacetyl) Glycine	C <sub>17</sub> H <sub>17</sub> NO <sub>4</sub>	299.32	Not Reported	Signals for the NH proton, H-4 proton of the glycine residue, and protons of the benzyloxy and phenyl groups.	Signals for the carbonyl carbons, and carbons of the benzyloxy and phenyl groups.
N-(4-Benzyloxyphenylacetyl)-L-Aspartic Acid	C <sub>19</sub> H <sub>19</sub> NO <sub>6</sub>	357.36	105-107 <sup>[1]</sup>	Doublet of doublets for the H-4 proton of the aspartic acid residue coupled to the NH and methine protons. <sup>[2]</sup>	Signals for the two carbonyl carbons, the methine carbon, and carbons of the benzyloxy and phenyl groups.
N-(4-Benzyloxyphenylacetyl)-L-Valine	C <sub>20</sub> H <sub>23</sub> NO <sub>4</sub>	341.40	Not Reported	Doublet for the NH proton coupled to the H-4 proton of the valine residue. <sup>[2]</sup>	Signal for the C-4 atom of the valine residue around 58 ppm. <sup>[2]</sup>

## Experimental Protocols

The synthesis and characterization of N-(4-Benzyloxyphenylacetyl) amino acids generally follow established procedures for N-acylation of amino acids.

## Synthesis of N-(4-Benzyloxyphenylacetyl) Amino Acids

A common method for the synthesis of these compounds is the Schotten-Baumann reaction.<sup>[3]</sup>

Materials:

- 4-Benzyloxyphenylacetic acid
- Thionyl chloride or oxalyl chloride
- The desired amino acid (e.g., Glycine, L-Aspartic acid, L-Valine)
- Sodium hydroxide (NaOH) or other suitable base
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or other suitable solvent
- Hydrochloric acid (HCl) for acidification

Procedure:

- **Activation of 4-Benzyloxyphenylacetic acid:** 4-Benzyloxyphenylacetic acid is converted to its more reactive acid chloride. This is typically achieved by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature until the conversion is complete.
- **N-acylation of the amino acid:** The amino acid is dissolved in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group. The solution of the **4-benzyloxyphenylacetyl chloride** is then added dropwise to the amino acid solution under vigorous stirring and cooling in an ice bath. The pH of the reaction mixture is maintained in the alkaline range.
- **Work-up and purification:** After the addition is complete, the reaction mixture is stirred for a few hours at room temperature. The aqueous solution is then washed with an organic solvent to remove any unreacted acid chloride. The aqueous layer is acidified with hydrochloric acid to precipitate the N-(4-Benzyloxyphenylacetyl) amino acid. The solid

product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.[3]

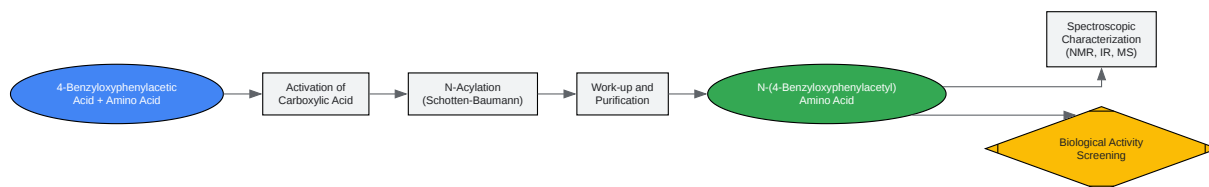
## Characterization Methods

The synthesized compounds are characterized using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., Bruker at 400 or 500 MHz) using a deuterated solvent like  $\text{CDCl}_3$  or  $\text{DMSO}-d_6$ . [2][4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. The spectra typically show characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), and C-O bonds. [2]
- Mass Spectrometry (MS): Mass spectra are obtained to confirm the molecular weight of the synthesized compounds.
- Elemental Analysis: Elemental analysis is performed to determine the percentage composition of C, H, and N, which should be in close agreement with the calculated values for the proposed molecular formula. [3]

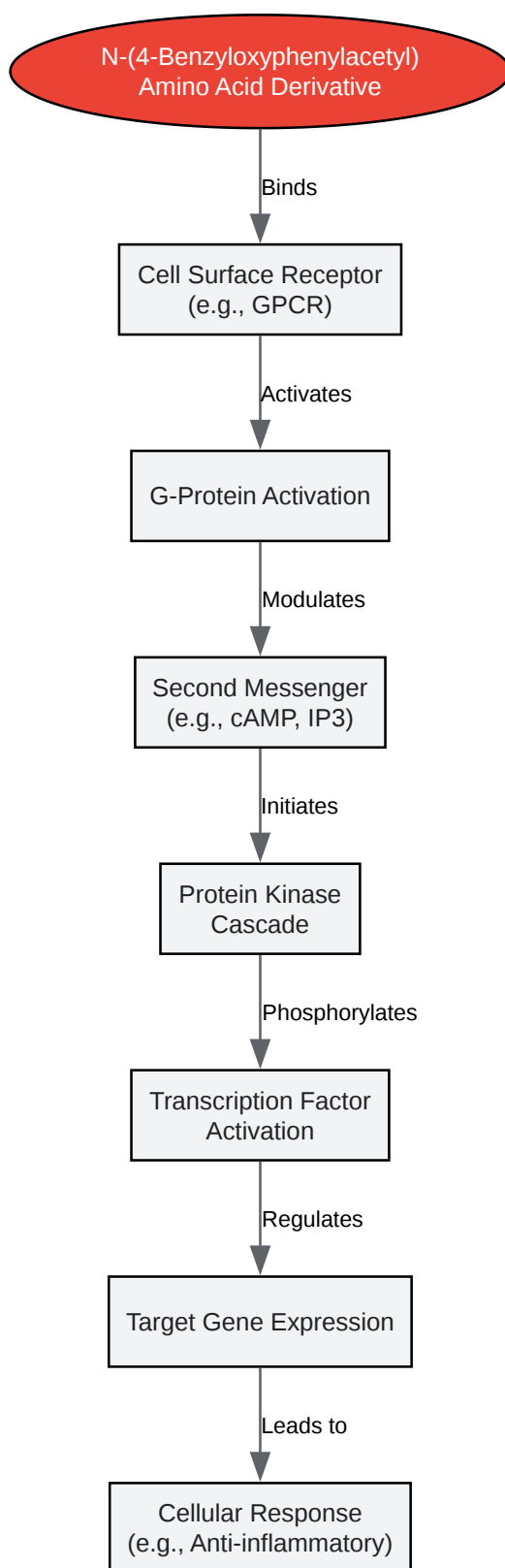
## Visualizing the Workflow and Potential Signaling Pathways

The following diagrams illustrate the general workflow for the synthesis and characterization of N-(4-Benzyloxyphenylacetyl) amino acids and a hypothetical signaling pathway where such a compound might be investigated.



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Caption: General workflow for the synthesis and characterization of N-(4-Benzyloxyphenylacetyl) amino acids.



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## References

- 1. chembk.com [chembk.com]
- 2. Synthesis and Biological Evaluation of New N-Acyl- $\alpha$ -amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
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